molecular formula C11H10N6O2 B3087094 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1171033-76-3

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3087094
CAS No.: 1171033-76-3
M. Wt: 258.24 g/mol
InChI Key: OCPJIOSKJGDASQ-UHFFFAOYSA-N
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Description

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining pyrazole and triazolopyrimidine moieties, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of pyrazole and triazolopyrimidine moieties, which confer distinct biological properties. Its ability to inhibit multiple kinases and its potential for further functionalization make it a valuable compound for drug discovery and development.

Properties

IUPAC Name

7-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-2-16-6-4-7(14-16)8-3-5-12-11-13-9(10(18)19)15-17(8)11/h3-6H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPJIOSKJGDASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=CC=NC3=NC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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